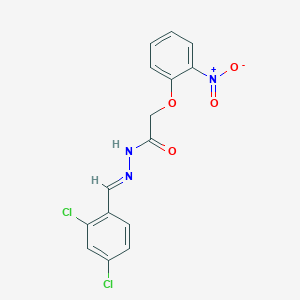
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of organic compounds, particularly those with potential applications in pharmaceuticals, materials science, and chemistry, involves a detailed examination of their synthesis, molecular structure, and properties. Compounds such as "2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" are of interest due to their complex structure and potential functionalities.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical reactions, with a focus on achieving high selectivity and yield. A common approach is the use of palladium-catalyzed reactions, as seen in the selective formation of N-(4-hydroxyphenyl)acetamide from nitrobenzene, which highlights the importance of catalyst choice and reaction conditions for achieving desired products (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of compounds is pivotal in determining their chemical behavior and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the arrangement of atoms within a molecule. Studies on similar compounds have revealed the importance of hydrogen bonding and molecular conformation in dictating the properties and reactivity of organic molecules (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are diverse, ranging from catalytic hydrogenation to nitration and alkylation. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. The reaction conditions, such as temperature, catalysts, and solvents, play a significant role in determining the outcome of these reactions (Zhang Da-yang, 2004).
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Catalysis
The use of catalysts in the hydrogenation process to synthesize intermediate compounds for the production of azo disperse dyes highlights the role of catalytic processes in achieving greener synthesis methods. For example, a novel Pd/C catalyst demonstrated high activity, selectivity, and stability in the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, showcasing an environmentally friendly approach to chemical synthesis (Zhang Qun-feng, 2008).
Optical Properties and Chemical Indicators
Research into the optical properties of orcinolic derivatives, such as the study on B1 and B2 structures, revealed their potential as OH− indicators based on their absorption bands and the effect of OH− ion addition. This work is crucial for developing chemical sensors and indicators (B. Wannalerse et al., 2022).
Photochemical Reactions
The photochemical behavior of flutamide, a compound with a similar nitro-aromatic structure, under different solvents was investigated, shedding light on the photoreactions that could be relevant to understanding the stability and behavior of similar compounds under light exposure (Y. Watanabe et al., 2015).
Synthesis of Novel Derivatives
Studies on the synthesis of novel acetamide derivatives have been conducted to explore their potential pharmacological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These studies demonstrate the chemical versatility and potential therapeutic applications of acetamide derivatives (P. Rani et al., 2016).
Environmental and Herbicide Metabolism
Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the biotransformation and potential toxicological impacts of these compounds, underscoring the importance of understanding their metabolic pathways in environmental health studies (S. Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-4-12(18(20)21)9-15(11)17-16(19)10-23-14-7-5-13(22-2)6-8-14/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDZTYPTGXKTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)



![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)




